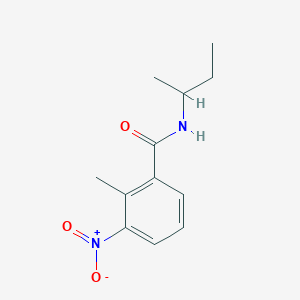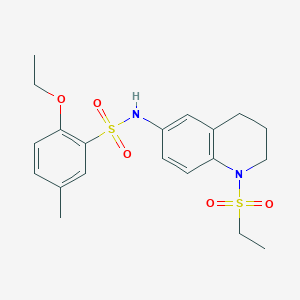![molecular formula C22H29N3O5 B2393717 2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide CAS No. 464877-20-1](/img/structure/B2393717.png)
2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide is a small molecule inhibitor known for its potential therapeutic applications. This compound is a selective inhibitor of protein kinase C (PKC) and has been extensively studied for its potent anti-inflammatory and immunosuppressive effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide involves multiple steps, typically starting with the preparation of the adamantyl derivative. The adamantyl derivative is then reacted with 2-methoxyethylamine under specific conditions to form the intermediate product. This intermediate is further reacted with 4-nitrobenzoyl chloride to yield the final compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of protein kinase C inhibition.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects by selectively inhibiting protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide modulates these processes, leading to its anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of PKC-mediated phosphorylation events and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-aminobenzamide
- N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-chlorobenzamide
Uniqueness
2-(adamantan-1-yl)-N-(2-methoxyethyl)-2-[(4-nitrophenyl)formamido]acetamide is unique due to its selective inhibition of protein kinase C and its potent anti-inflammatory and immunosuppressive effects. Compared to similar compounds, it has a distinct nitro group that contributes to its specific biological activity and therapeutic potential.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-30-7-6-23-21(27)19(22-11-14-8-15(12-22)10-16(9-14)13-22)24-20(26)17-2-4-18(5-3-17)25(28)29/h2-5,14-16,19H,6-13H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYLLSOIZAKOEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

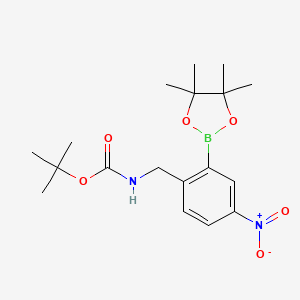
![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2393637.png)
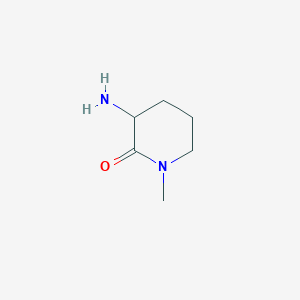
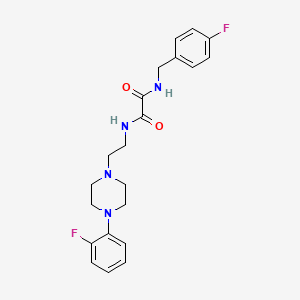
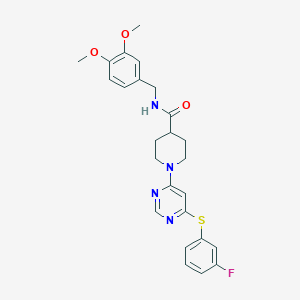
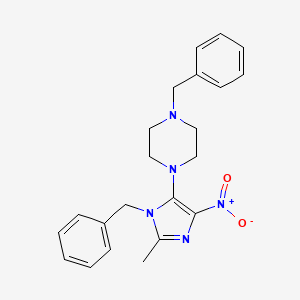
![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)
![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)

![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)
